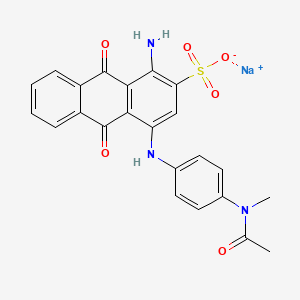
Acid blue 41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 41 is a water-soluble dye belonging to the anthraquinone family of colorants. It is commonly used in various industries, including textiles, paper, and leather, for its vibrant blue color. This dye is also utilized in biological staining and as a pH indicator due to its color-changing properties in different pH environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 41 typically involves the reaction of anthraquinone with sulfonating agents. The process begins with the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid. This intermediate is then reacted with an amine, such as aniline, under controlled conditions to yield this compound. The reaction conditions often include temperatures ranging from 100°C to 150°C and the use of catalysts to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the sulfonation and amination reactions are optimized for maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through filtration and crystallization to obtain a high-quality dye suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Acid Blue 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may alter its color properties.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under alkaline conditions.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under mild to moderate conditions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Leuco compounds and reduced anthraquinone derivatives.
Substitution Products: Amino and alkoxy derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Acid Blue 41 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of dye-sensitized solar cells.
Biology: Employed in histological staining to differentiate cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in wastewater treatment processes to remove contaminants through adsorption and photocatalytic degradation .
Wirkmechanismus
The mechanism of action of Acid Blue 41 involves its interaction with various molecular targets:
Molecular Targets: The dye binds to specific cellular components, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions.
Pathways Involved: In photodynamic therapy, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Acid Blue 25: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 62: Known for its use in textile dyeing and paper coloring.
Acid Blue 93: Commonly used in the cosmetic industry for hair coloring .
Comparison:
Eigenschaften
CAS-Nummer |
2666-17-3 |
|---|---|
Molekularformel |
C23H19N3O6S.Na C23H19N3NaO6S |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H19N3O6S.Na/c1-12(27)26(2)14-9-7-13(8-10-14)25-17-11-18(33(30,31)32)21(24)20-19(17)22(28)15-5-3-4-6-16(15)23(20)29;/h3-11,25H,24H2,1-2H3,(H,30,31,32); |
InChI-Schlüssel |
CPKNWMILTFPHEY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2666-17-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















